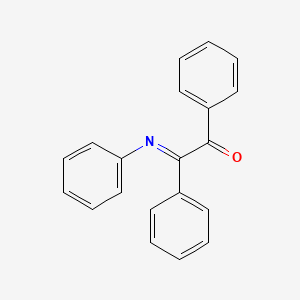

Ethanone, diphenyl(phenylimino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanone, diphenyl(phenylimino)- can be synthesized through the reaction of a p-substituted aniline with benzoin, followed by oxidation with chromium trioxide–triethylamine in chloroform. This method yields the desired compound in high purity and yield . The reaction conditions involve the use of reagent-grade chemicals, and the products are characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectral analysis .

Industrial Production Methods

While specific industrial production methods for ethanone, diphenyl(phenylimino)- are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of chromium trioxide and triethylamine in chloroform provides a reliable method for producing this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethanone, diphenyl(phenylimino)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the imine group (–N=CH–) to an amine group (–NH–).

Substitution: The phenylimino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, pyridinium dichromate, and pyridinium chlorochromate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of imines.

Solvents: Chloroform, dimethylformamide, and dichloromethane are commonly used solvents in these reactions.

Major Products Formed

The major products formed from these reactions include the corresponding ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, diphenyl(phenylimino)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethanone, diphenyl(phenylimino)- involves its interaction with molecular targets through the imine group (–N=CH–). This group can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The compound’s effects are mediated through its ability to participate in redox reactions and form stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

- 1,2-Diphenyl-2-(p-tolylimino)ethanone

- 2-((4-chlorophenyl)imino)-1,2-diphenylethanone

Uniqueness

Ethanone, diphenyl(phenylimino)- is unique due to its specific structural configuration and the presence of the phenylimino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Biological Activity

Ethanone, diphenyl(phenylimino)-, also known by its chemical identifier 4198-95-2, is a compound with significant potential in medicinal chemistry due to its unique structural features, particularly the imine group. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

Ethanone, diphenyl(phenylimino)- possesses a diphenyl moiety attached to an imine functional group. The presence of the imine group (–N=CH–) is crucial as it can form covalent bonds with nucleophiles, facilitating various biochemical interactions and transformations. This structural configuration not only contributes to its reactivity but also enhances its biological activity.

The biological activity of ethanone, diphenyl(phenylimino)- can be attributed to several mechanisms:

- Redox Reactions : The compound can participate in redox reactions, which are vital for many biochemical pathways.

- Complex Formation : It forms stable complexes with metal ions, which can modulate enzymatic activities and influence cellular processes.

- Interaction with Biological Targets : The imine group allows for interactions with various molecular targets, potentially leading to therapeutic effects.

Biological Activities

Ethanone, diphenyl(phenylimino)- has been evaluated for various biological activities:

- Anticancer Activity : Studies have indicated that derivatives of ethanone compounds exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives have shown selective activity against prostate cancer and melanoma cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities. Research indicates that modifications of the phenylimino structure can enhance these properties, making them viable candidates for developing new antimicrobial agents .

- Antioxidant Effects : Compounds with similar structural features have been reported to possess antioxidant properties. This activity is essential in combating oxidative stress-related diseases and may contribute to their overall therapeutic potential .

Case Studies

Several studies highlight the biological efficacy of ethanone derivatives:

- Cytotoxicity Studies : A recent study evaluated a series of ethanone derivatives against various cancer cell lines using the MTT assay. Some compounds displayed promising selectivity and potency against specific cancer types, indicating their potential for further development as targeted cancer therapies .

- Antimicrobial Evaluation : Another investigation focused on the synthesis of Mannich bases derived from ethanone compounds. These derivatives were screened for antimicrobial activity against multiple bacterial strains, showing significant inhibition of growth in pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2-Diphenyl-2-(p-tolylimino)ethanone | Structure | Anticancer, Antimicrobial |

| 2-((4-chlorophenyl)imino)-1,2-diphenylethanone | Structure | Antioxidant, Anticancer |

Ethanone, diphenyl(phenylimino)- is unique among similar compounds due to its specific structural configuration and balanced reactivity and stability profile. It shows promise in drug development due to its diverse biological activities compared to other derivatives.

Properties

CAS No. |

4198-95-2 |

|---|---|

Molecular Formula |

C20H15NO |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

1,2-diphenyl-2-phenyliminoethanone |

InChI |

InChI=1S/C20H15NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15H |

InChI Key |

WTZNNBFUSZQZEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.